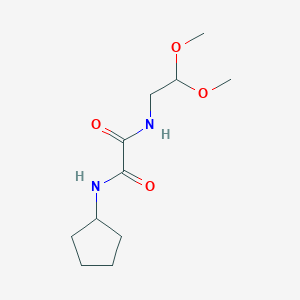

N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

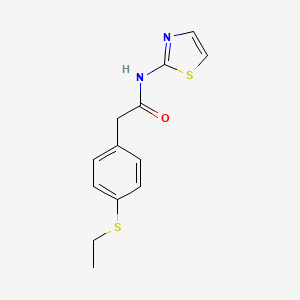

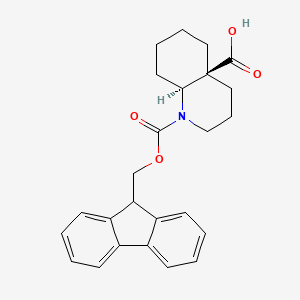

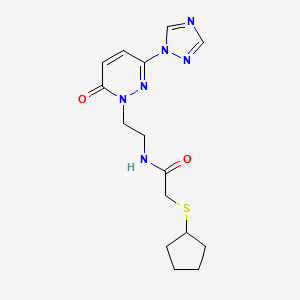

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The cyclopentyl ring could provide some rigidity to the structure, while the oxamide group could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxamide group could potentially undergo hydrolysis, and the compound could participate in reactions typical of amines and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar oxamide group and nonpolar cyclopentyl group could give it unique solubility properties .Aplicaciones Científicas De Investigación

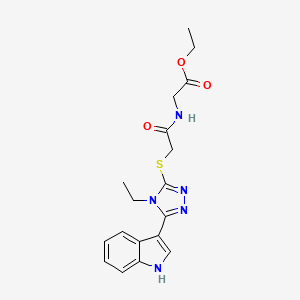

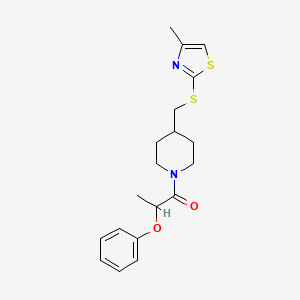

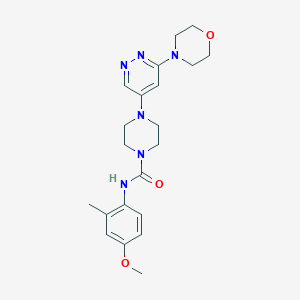

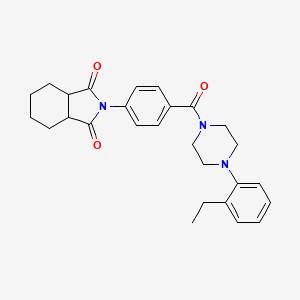

Stereoselective Intramolecular Cycloadditions

Research by Xiong et al. (2003) explored the stereoselective intramolecular [4 + 3] cycloadditions using nitrogen-stabilized chiral oxyallyl cations, achieved via chemoselective epoxidation of chiral allenamides. This method could potentially apply to the synthesis of complex molecules containing N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide, emphasizing the compound's role in facilitating controlled cycloaddition reactions for synthesizing novel organic compounds (Xiong, Huang, Ghosh, & Hsung, 2003).

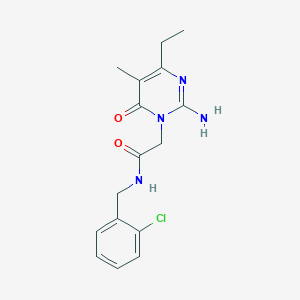

N-Vinylation of Oxiranecarboxamides

Yang et al. (2007) demonstrated the highly efficient and stereoselective N-vinylation of oxiranecarboxamides, leading to the synthesis of enamides. This process could be analogous to reactions involving N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide in the synthesis of bioactive compounds or intermediates for further chemical transformations (Yang, Deng, Wang, Huang, Zhu, & Wang, 2007).

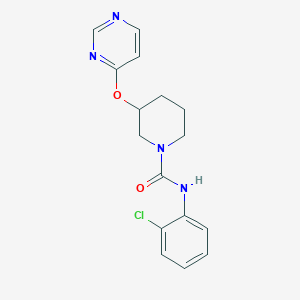

Ruthenium-Catalyzed Oxidative Cyclization

Murugan and Liu (2013) reported an efficient ruthenium-catalyzed oxidative cyclization of enamides with alkynes, resulting in pyrrole derivatives. Similar methodologies could be explored using N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide as a substrate or intermediate, highlighting its potential in catalysis and organic synthesis (Murugan & Liu, 2013).

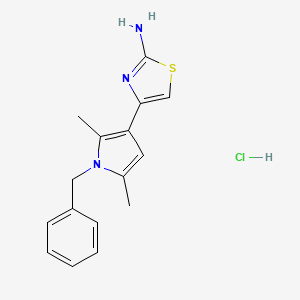

Development of Biologically Active Heterocycles

Gaber et al. (2017) discussed the utility of N,N-dimethyl enaminones as building blocks for a diverse range of heterocyclic and fused heterocyclic derivatives with biological activity. By analogy, N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide could serve as a precursor or component in the synthesis of new biologically active heterocycles, offering pathways to novel pharmaceuticals (Gaber, Bagley, Muhammad, & Gomha, 2017).

Photoinduced Oxidative Formylation

Yang et al. (2017) developed a photoinduced oxidative formylation of N,N-dimethylanilines, a process that could potentially be adapted for compounds similar to N'-Cyclopentyl-N-(2,2-dimethoxyethyl)oxamide. This suggests its use in photochemical reactions to synthesize formamides under mild conditions, expanding the toolbox for synthesizing amide derivatives (Yang, Li, Wang, & Wang, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-cyclopentyl-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-16-9(17-2)7-12-10(14)11(15)13-8-5-3-4-6-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQASIHSNTHKAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1CCCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclopentyl-N-(2,2-dimethoxyethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)